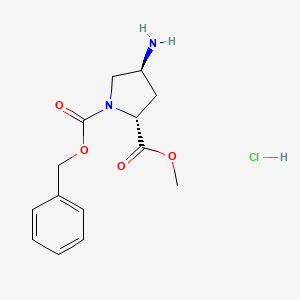

(2R,4S)-1-Benzyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate hydrochloride

Description

(2R,4S)-1-Benzyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate hydrochloride is a chiral pyrrolidine derivative with two stereocenters at positions 2R and 4S. Its molecular formula is C₁₄H₁₉ClN₂O₄, with a molecular weight of 314.76 g/mol . This compound is commonly used as a pharmaceutical intermediate, particularly in synthesizing amino acid protectors, catalysts, or bioactive molecules . It is commercially available in high purity (>95%) and is typically supplied as a hydrochloride salt to enhance solubility and stability . Key identifiers include CAS numbers 1515919-15-9 and 489446-77-7, though discrepancies in CAS assignments suggest variations in salt forms or synthetic batches .

Properties

IUPAC Name |

1-O-benzyl 2-O-methyl (2R,4S)-4-aminopyrrolidine-1,2-dicarboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O4.ClH/c1-19-13(17)12-7-11(15)8-16(12)14(18)20-9-10-5-3-2-4-6-10;/h2-6,11-12H,7-9,15H2,1H3;1H/t11-,12+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLLRSJJKBDFSMT-ZVWHLABXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(CN1C(=O)OCC2=CC=CC=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H]1C[C@@H](CN1C(=O)OCC2=CC=CC=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20662609 | |

| Record name | 1-Benzyl 2-methyl (2R,4S)-4-aminopyrrolidine-1,2-dicarboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20662609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

489446-77-7 | |

| Record name | 1-Benzyl 2-methyl (2R,4S)-4-aminopyrrolidine-1,2-dicarboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20662609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4S)-1-Benzyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate hydrochloride typically involves the use of chiral starting materials and catalysts to ensure the desired stereochemistry. One common method involves the reaction of a benzyl-protected amino acid with a chiral auxiliary, followed by cyclization and subsequent deprotection steps. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and the reactions are typically carried out under inert atmosphere to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening methods to optimize reaction conditions and catalysts is common to ensure high yield and purity of the final product. Additionally, purification techniques such as crystallization and chromatography are employed to isolate the desired compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

(2R,4S)-1-Benzyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate hydrochloride undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into alcohols or amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.

Scientific Research Applications

(2R,4S)-1-Benzyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate hydrochloride has numerous applications in scientific research, including:

Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: It serves as an intermediate in the development of pharmaceuticals, particularly those targeting neurological and cardiovascular conditions.

Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2R,4S)-1-Benzyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition or activation of enzymatic reactions, alteration of signal transduction processes, and changes in cellular metabolism.

Comparison with Similar Compounds

a) (2S,4S)-1-Benzyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate Hydrochloride

b) (2S,4R)-1-Benzyl 2-methyl 4-fluoropyrrolidine-1,2-dicarboxylate

c) (2R,4R)-1-Benzyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate Hydrochloride

- CAS : 1217457-41-4

- Configuration : 2R,4R stereocenters.

- Properties : Altered stereochemistry reduces compatibility with chiral catalysts or enzymes, affecting synthetic utility .

Substituent Variations

a) tert-Butyl Derivatives

b) Azide and Hydroxy Derivatives

- Example : (2S,4S)-1-Benzyl 2-methyl 4-azidopyrrolidine-1,2-dicarboxylate (CAS 113490-74-7) .

- Properties : The azide group enables click chemistry applications, whereas hydroxy derivatives (e.g., BD165787) participate in hydrogen bonding, altering solubility .

Non-Hydrochloride Salts

- Example : (2S,4R)-4-Fluoro-1,2-pyrrolidinedicarboxylate (CAS MFCD12963561) .

- Properties : Absence of hydrochloride reduces aqueous solubility but increases organic solvent compatibility.

Key Data Tables

Table 1: Structural and Physicochemical Comparison

Biological Activity

(2R,4S)-1-Benzyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate hydrochloride, with the CAS number 762233-34-1, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C14H18N2O4

- Molecular Weight : 278.31 g/mol

- IUPAC Name : 1-benzyl 2-methyl (2R,4S)-4-aminopyrrolidine-1,2-dicarboxylate

- Purity : 97% .

The biological activity of (2R,4S)-1-benzyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate hydrochloride is primarily attributed to its interaction with various neurotransmitter systems and receptors. Research indicates that this compound may act as an agonist or antagonist at specific receptor sites, influencing physiological responses.

- CCK Receptor Agonism : Analogous compounds have shown potent agonist activity at the cholecystokinin (CCK) receptor, which is involved in digestive processes and appetite regulation. In vitro assays have demonstrated that related structures can significantly alter food intake in rodent models .

- Antiproliferative Effects : Studies have indicated that similar pyrrolidine derivatives exhibit antiproliferative activity against various cancer cell lines. For instance, compounds with structural similarities have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells .

- Neurotransmitter Modulation : The compound may influence neurotransmitter levels in the brain, particularly those related to mood and anxiety disorders. Its structural features suggest potential interactions with serotonin and dopamine pathways.

Study on Antiproliferative Activity

A notable study examined the effects of pyrrolidine derivatives on human breast cancer cells (MCF-7). The research found that modifications in the benzyl group significantly impacted the compound's efficacy in inhibiting cell growth. The most effective analogs demonstrated IC50 values in the nanomolar range, suggesting strong antiproliferative properties .

Appetite Regulation Study

In a behavioral study involving rodent models, compounds similar to (2R,4S)-1-benzyl 2-methyl 4-aminopyrrolidine-1,2-dicarboxylate hydrochloride were administered to evaluate their effects on food intake. Results indicated that these compounds could effectively reduce food consumption while maintaining minimal systemic exposure, highlighting their potential for therapeutic applications in obesity management .

Data Table: Biological Activity Summary

Q & A

Q. Methodological approaches include :

- NMR spectroscopy :

- ¹H/¹³C NMR : Distinct chemical shifts for the benzyl group (δ ~7.3 ppm, aromatic protons) and methyl ester (δ ~3.6 ppm) confirm substitution patterns. The 4-amine proton (δ ~3.0 ppm) and coupling constants (e.g., J2R,4S) validate stereochemistry .

- 2D NMR (COSY, NOESY) : Correlates spatial proximity of protons (e.g., 4-amine and pyrrolidine backbone) to resolve diastereomeric ambiguities .

- Chiral HPLC : Using columns like Chiralpak® IA/IB to separate enantiomers and quantify enantiomeric excess (ee >98%) .

- X-ray crystallography : Definitive confirmation of absolute configuration via single-crystal analysis, particularly for novel derivatives .

Advanced: How can researchers address contradictions in regioisomeric or diastereomeric byproduct formation during synthesis?

Case study : During EDA-mediated ring expansion of pyrrolidine precursors, regioisomers (e.g., 5a:5b in 1.5:1 ratios) may form due to competing reaction pathways .

- Mitigation strategies :

- Optimize reaction conditions : Adjust temperature, solvent (e.g., DCM vs. THF), or catalyst to favor desired regioselectivity.

- Chromatographic separation : Use preparative HPLC or flash chromatography with gradients (e.g., 10–50% EtOAc/hexane) to isolate the target isomer.

- Mechanistic analysis : DFT calculations or kinetic studies to identify transition states favoring the desired pathway .

Advanced: What stability challenges arise in storing the hydrochloride salt, and how are they managed?

Q. Key stability issues :

- Hygroscopicity : The hydrochloride salt may absorb moisture, leading to hydrolysis of the ester groups (e.g., methyl ester → carboxylic acid).

- Oxidative degradation : The benzyl group is susceptible to oxidation under light or aerobic conditions.

Solutions : - Storage : Sealed containers under inert gas (Ar/N2) at -20°C, with desiccants (silica gel) to control humidity .

- Stability assays : Accelerated degradation studies (40°C/75% RH for 4 weeks) monitored via LC-MS to identify degradation products (e.g., free amine or dicarboxylic acids) .

Advanced: How is the compound utilized in designing ionotropic glutamate receptor ligands?

Q. Research applications :

- Structural analog synthesis : The pyrrolidine scaffold serves as a rigid backbone for introducing substituents (e.g., fluoropropyl groups) to modulate receptor binding affinity .

- Stereochemical optimization : (2R,4S) configuration mimics natural ligands like kainic acid, enabling selective targeting of GluK1/GluK3 receptors .

- In vivo testing : Radiolabeled derivatives (e.g., ¹⁸F-labeled analogs) are used in PET imaging to study receptor distribution in neurological disorders .

Advanced: What computational methods predict the compound’s bioavailability and membrane permeability?

Q. In silico tools :

- Lipinski’s Rule of Five : Molecular weight (314.77 g/mol) and logP (~1.2) suggest moderate oral bioavailability .

- Molecular dynamics simulations : Assess membrane penetration via bilayer partitioning studies (e.g., using CHARMM or GROMACS) .

- ADMET prediction : Software like SwissADME estimates CNS permeability (e.g., BBB score: 0.65) and potential P-glycoprotein efflux .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.